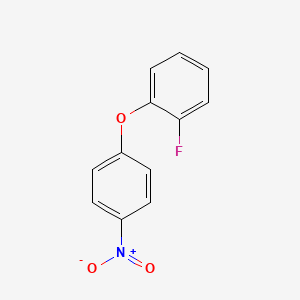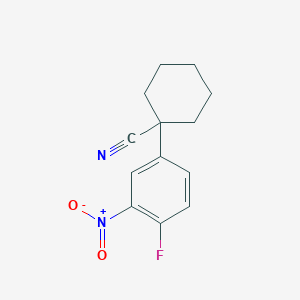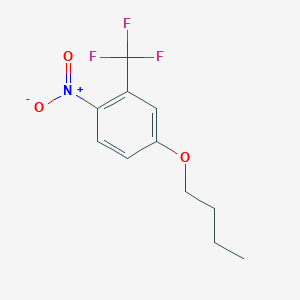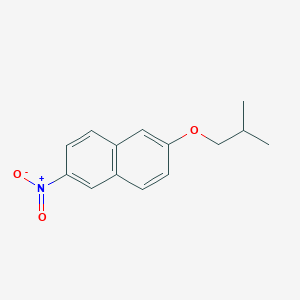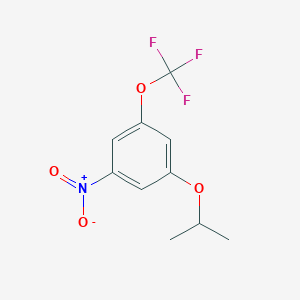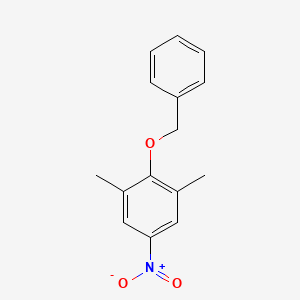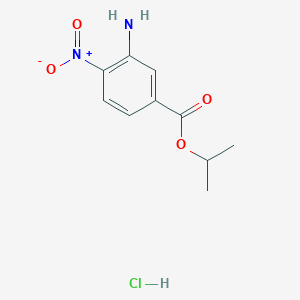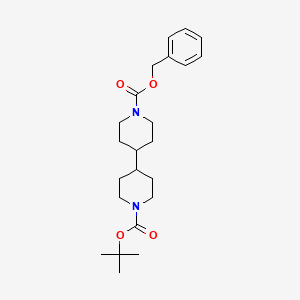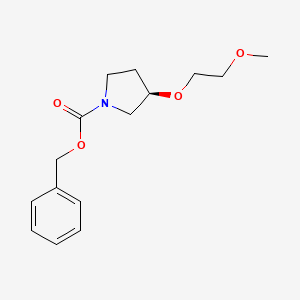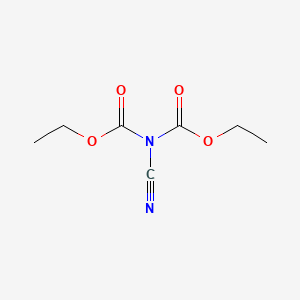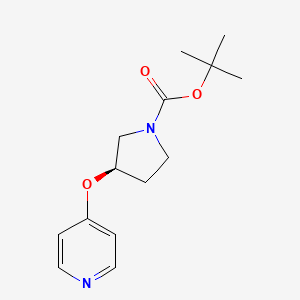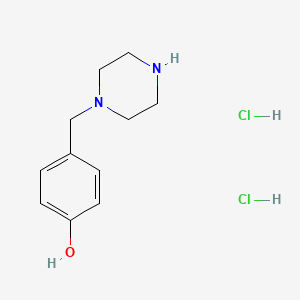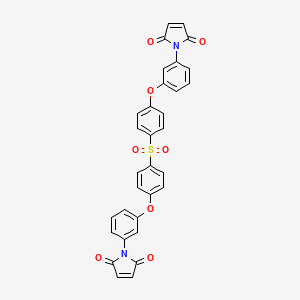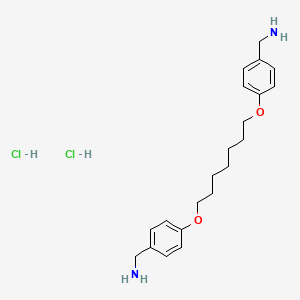
((Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanaminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl: is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound is characterized by its unique structure, which includes a heptane backbone linked to phenylene groups through ether linkages, and terminated with dimethanamine groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl typically involves the reaction of heptane-1,7-diol with 4-chloromethylphenol under basic conditions to form the ether linkage. This intermediate is then reacted with 4-aminomethylphenol to introduce the amine groups. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso or nitro derivatives back to the amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Restored amine groups.
Substitution: Various substituted phenylene derivatives.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and advanced materials.
Biology: In biological research, it is studied for its potential interactions with cellular components, particularly in the context of drug delivery systems.
Medicine: The compound’s amine groups make it a candidate for the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism by which (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects .
相似化合物的比较
- (4,4’-(Hexane-1,6-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl
- (4,4’-(Octane-1,8-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl
Uniqueness: The heptane backbone of (4,4’-(Heptane-1,7-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl provides a unique balance of hydrophobic and hydrophilic properties, making it particularly suitable for applications requiring specific solubility characteristics. The length of the heptane chain also influences the compound’s flexibility and interaction with other molecules, distinguishing it from similar compounds with shorter or longer alkane chains.
属性
IUPAC Name |
[4-[7-[4-(aminomethyl)phenoxy]heptoxy]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2.2ClH/c22-16-18-6-10-20(11-7-18)24-14-4-2-1-3-5-15-25-21-12-8-19(17-23)9-13-21;;/h6-13H,1-5,14-17,22-23H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPKHGRQNNNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCCCCCOC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-Chloro-6-nitrophenyl)methyl]morpholine](/img/structure/B8030643.png)
